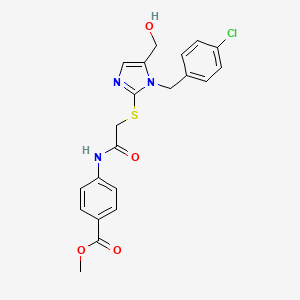

methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate

Descripción

Propiedades

IUPAC Name |

methyl 4-[[2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4S/c1-29-20(28)15-4-8-17(9-5-15)24-19(27)13-30-21-23-10-18(12-26)25(21)11-14-2-6-16(22)7-3-14/h2-10,26H,11-13H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQKAMYFEVJVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

Methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, drawing on available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Imidazole ring : Provides a site for biological interactions.

- Chlorobenzyl group : May enhance lipophilicity and cellular uptake.

- Thioacetamido group : Potentially involved in biochemical interactions.

Biological Activity Overview

Research indicates that methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against various bacterial strains. The imidazole derivative is known for its ability to disrupt microbial cell membranes, leading to cell death.

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. Studies have indicated that it induces apoptosis in specific cancer cell lines, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various imidazole derivatives, methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a therapeutic agent against resistant bacterial infections.

Case Study 2: Anticancer Activity

A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, with a significant upregulation of pro-apoptotic markers such as Bax and a decrease in anti-apoptotic Bcl-2 levels. These findings suggest that the compound may exert its anticancer effects through modulation of apoptotic pathways.

Research Findings

Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound. Key findings include:

- Mechanistic Insights : The compound appears to induce apoptosis via mitochondrial pathways, leading to cytochrome c release and activation of caspases. This was corroborated by Western blot analysis showing increased levels of cleaved caspase-3 following treatment.

- Selectivity : Notably, the compound exhibited low cytotoxicity towards non-cancerous cell lines (IC50 > 100 µM), suggesting a favorable safety profile for further development.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Preliminary studies indicate that methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate may exhibit significant antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. Research has highlighted compounds with similar structures as effective inhibitors of enzymes involved in metabolic pathways, which could be applicable in treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound's structural analogs have been evaluated for anticancer properties. Studies focusing on imidazole derivatives have reported their ability to inhibit the growth of cancer cells in vitro and in vivo, particularly against types such as breast and colon cancer. The mechanism often involves the induction of apoptosis in cancer cells through interaction with specific molecular targets .

Antitubercular Activity

Research has indicated that compounds similar to methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate have potential applications in treating tuberculosis. These compounds are tested against Mycobacterium tuberculosis, showing promising results that suggest they could serve as new classes of antitubercular agents .

Antipyretic Effects

The compound has also been investigated for its antipyretic properties. Animal model studies have demonstrated its ability to reduce fever effectively, indicating a potential application in clinical medicine for managing febrile conditions .

Synthesis and Industrial Applications

The synthesis of methyl 4-(2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate typically involves multiple synthetic steps, including:

- Formation of the imidazole ring.

- Introduction of the chlorobenzyl thioether and hydroxymethyl groups.

- Final acetamide formation.

In industrial settings, automated synthesis methods such as continuous flow reactors enhance efficiency and scalability, allowing for higher yields and purities .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Analysis and Molecular Properties

The table below compares key structural features and properties of the target compound with its analogs:

Key Observations:

- Substituent Effects: The 4-chlorobenzyl group in the target compound enhances lipophilicity compared to unsubstituted analogs like A21 . This may improve blood-brain barrier penetration or target binding in hydrophobic pockets.

- Ester Choice : Methyl esters (target) vs. ethyl esters (A21, ) influence metabolic stability. Methyl esters are generally hydrolyzed faster in vivo, which could affect bioavailability .

Spectroscopic Characterization

- IR Spectroscopy : The target compound shows peaks for:

- ¹H-NMR :

- Contrast with Ethyl Analogs : Ethyl esters (e.g., ) show triplet-quartet patterns for -OCH₂CH₃ (δ 1.2–1.4 ppm and δ 4.1–4.3 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.